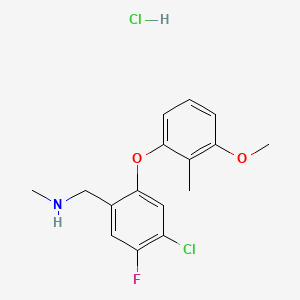
ce-157119
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ce-157119 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chloro, fluoro, methoxy, and methylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ce-157119 typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amination reactions. The process often starts with the preparation of the phenoxy intermediate, followed by the introduction of chloro and fluoro substituents under controlled conditions. The final step involves the formation of the N-methylmethanamine group and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
ce-157119 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
ce-157119 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ce-157119 involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound’s unique structure allows it to bind to specific sites, modulating biological activity and influencing various physiological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-Chloro-2-(3-methoxyphenoxy)phenyl]-N-methylmethanamine;hydrochloride
- 1-[4-Fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
- 1-[4-Chloro-5-fluoro-2-(2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
Uniqueness
Compared to similar compounds, ce-157119 stands out due to its specific combination of chloro, fluoro, methoxy, and methylphenoxy groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
879091-80-2 |
|---|---|
Formule moléculaire |
C16H18Cl2FNO2 |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
1-[4-chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17ClFNO2.ClH/c1-10-14(20-3)5-4-6-15(10)21-16-8-12(17)13(18)7-11(16)9-19-2;/h4-8,19H,9H2,1-3H3;1H |
Clé InChI |
MWBDXGUKRCFPIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl |
SMILES canonique |
CC1=C(C=CC=C1OC2=CC(=C(C=C2CNC)F)Cl)OC.Cl |
Synonymes |
[4-Chloro-5-fluoro-2-(3-methoxy-2-methyl-phenoxy)-benzyl]-methylamine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















